molecular formula C19H18ClN3O3 B12130537 N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B12130537
M. Wt: 371.8 g/mol
InChI Key: BGVCRGSURCCURT-UHFFFAOYSA-N
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Description

  • N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure.
  • Its chemical formula is C₁₈H₁₆ClN₃O₃, and it contains functional groups such as amide, hydrazide, and pyrrolidinone.
  • The compound’s synthesis involves interesting reactions, which we’ll explore further.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the reaction of 4-chloro-3-methylbenzoyl chloride with 1-(4-chloro-3-methylphenyl)pyrrolidin-2,5-dione in the presence of a base (such as triethylamine) to form the desired compound.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at room temperature.

      Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various reactions

      Common Reagents and Conditions: Reagents like hydrazine hydrate, base, and appropriate solvents are used.

      Major Products: The hydrazone formed after oxidation or reduction is a significant product.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists.

      Biology: It could serve as a potential bioactive compound due to its diverse reactivity.

      Medicine: Research may explore its antibacterial, antifungal, or antitumor properties.

      Industry: Limited industrial applications, but its derivatives might find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets (enzymes, receptors, etc.).
    • Further studies are needed to elucidate specific pathways and molecular targets.
  • Comparison with Similar Compounds

      Similar Compounds: Other hydrazides, pyrrolidinones, and benzohydrazides.

      Uniqueness: The combination of the pyrrolidinone and benzohydrazide moieties sets it apart.

    Properties

    Molecular Formula

    C19H18ClN3O3

    Molecular Weight

    371.8 g/mol

    IUPAC Name

    N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

    InChI

    InChI=1S/C19H18ClN3O3/c1-11-3-5-13(6-4-11)18(25)22-21-16-10-17(24)23(19(16)26)14-7-8-15(20)12(2)9-14/h3-9,16,21H,10H2,1-2H3,(H,22,25)

    InChI Key

    BGVCRGSURCCURT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C

    Origin of Product

    United States

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